molecular formula C16H16N4 B2564615 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305333-69-1

3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2564615
CAS RN: 305333-69-1
M. Wt: 264.332
InChI Key: YOFUPKBTXKLOAV-UHFFFAOYSA-N
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Description

“3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile” is an organic compound that belongs to the pyrido[1,2-a]benzimidazole family. It has a linear formula of C16H16N4 and a molecular weight of 264.333 .


Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazoles, the family to which this compound belongs, has been a subject of considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[1,2-a]benzimidazole scaffold, which is an isostere of the nitrogenous bases of nucleic acids . This scaffold is found in many natural and synthetic biologically active substances .

Scientific Research Applications

Future Directions

The future directions for this compound and similar ones lie in their potential for a wide range of therapeutic applications. The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The wide spectrum of their biological activity and numerous therapeutic applications in medicine make them of great practical importance .

properties

IUPAC Name

3-methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-3-8-18-15-9-11(2)12(10-17)16-19-13-6-4-5-7-14(13)20(15)16/h4-7,9,18H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFUPKBTXKLOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

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